molecular formula C17H25N3O B2363508 N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide CAS No. 2411224-15-0

N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide

Cat. No.: B2363508
CAS No.: 2411224-15-0
M. Wt: 287.407
InChI Key: TUPIJESIFPIRIZ-UHFFFAOYSA-N
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Description

N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide typically involves the reaction of 4-phenylpiperazine with butan-2-ylamine, followed by the introduction of a prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as acetylcholinesterase. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the brain, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenylpiperazin-1-yl)butan-2-amine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide group, which may confer distinct biological activities compared to other piperazine derivatives.

Properties

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-3-17(21)18-15(2)9-10-19-11-13-20(14-12-19)16-7-5-4-6-8-16/h3-8,15H,1,9-14H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPIJESIFPIRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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